molecular formula C13H18ClFN2 B1461465 (1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine CAS No. 1019457-96-5

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

Cat. No.: B1461465
CAS No.: 1019457-96-5
M. Wt: 256.74 g/mol
InChI Key: RSEZOEOSDRNJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This specialized amine belongs to a class of N-benzylpiperidine derivatives, a structural motif prominently featured in the development of neuropharmaceuticals . Its molecular architecture, incorporating a fluorinated and chlorinated benzyl group attached to a piperidine-3-ylmethanamine core, makes it a valuable intermediate and potential pharmacophore for designing ligands that interact with central nervous system targets . This compound is structurally analogous to scaffolds used in the development of multi-target directed ligands (MTDLs) for complex neurodegenerative diseases, such as Alzheimer's disease . The N-benzylpiperidine fragment is a well-known substructure found in donepezil, an established acetylcholinesterase (AChE) inhibitor, suggesting potential application for this compound in research focused on cholinesterase inhibition and the cholinergic system . Furthermore, related structures are being investigated for their potential to inhibit other disease-relevant enzymes, such as fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system, a pathway implicated in learning, memory, and neuroinflammation . Researchers utilize this amine-functionalized piperidine as a key building block in organic synthesis and drug discovery efforts. The presence of the primary amine on the piperidine ring provides a versatile handle for further chemical modification, allowing for the synthesis of amides, sulfonamides, reductive amination, or incorporation into larger, more complex molecular architectures . The specific substitution pattern of chlorine and fluorine on the aromatic ring can be strategically employed to modulate the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in optimizing the drug-likeness of potential clinical candidates . As with all materials of this nature, this compound is provided For Research Use Only and is strictly intended for laboratory research applications. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClFN2/c14-13-6-12(15)4-3-11(13)9-17-5-1-2-10(7-16)8-17/h3-4,6,10H,1-2,5,7-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEZOEOSDRNJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=C(C=C2)F)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine is a chemical compound belonging to the class of piperidine derivatives. Its unique structure, characterized by the presence of both chlorine and fluorine atoms on the benzyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and applications in medicinal chemistry.

  • Molecular Formula : C₁₃H₁₈ClFN₂
  • Molecular Weight : 256.75 g/mol
  • IUPAC Name : 1-{1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl}methanamine

Synthesis

The synthesis of this compound typically involves:

  • Reaction of 2-chloro-4-fluorobenzyl chloride with piperidine .
  • Reduction of the resulting intermediate , often using catalysts like palladium on carbon.
  • Purification through methods such as recrystallization or chromatography.

Pharmacological Profile

Research has indicated that this compound exhibits a range of biological activities:

  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on various enzymes, including Class I PI3-kinases, which are implicated in cancer progression and other diseases. It demonstrates selective inhibition against specific isoforms, particularly Class la PI3K-a and -β, while sparing others, indicating potential for targeted therapies in oncology .
  • Receptor Binding :
    • Its structural characteristics allow it to interact with various receptors, making it a candidate for studies related to receptor binding affinities. This property is crucial for developing new drugs targeting neurological disorders .
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, although further research is needed to establish efficacy and mechanisms .

Study 1: ADAMTS7 Inhibition

A recent study focused on the design and synthesis of derivatives similar to this compound to evaluate their inhibitory effects on ADAMTS7, an enzyme linked to atherosclerosis progression. The results indicated that modifications to the piperidine structure could enhance selectivity and potency against ADAMTS7 compared to other metzincins .

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
150 ± 203.0 ± 1.1
2380 ± 103.0 ± 0.6
EDV3370 ± 1010 ± 0.1

Study 2: Anti-tumor Activity

Another investigation highlighted the anti-tumor potential of compounds derived from this class, showcasing their ability to inhibit cellular proliferation associated with malignant diseases through specific enzyme inhibition pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperidinyl methanamine derivatives, which vary in substituent type, position, and electronic properties. Below is a detailed comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Compound Name Substituent(s) Piperidine Position Key Structural Differences Potential Impact on Properties Reference
(1-(3,4-Dichlorobenzyl)piperidin-4-yl)methanamine 3,4-dichlorobenzyl 4-position - Halogen substitution : Cl at 3,4 vs. Cl at 2 and F at 4.
- Piperidine substitution : Methanamine at 4 vs. 5.
- Increased lipophilicity (two Cl atoms).
- Altered steric interactions due to 4-position substitution.
N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride 4-fluorobenzyl 4-position - Benzyl substitution : Lacks Cl.
- Amine salt : Hydrochloride vs. free base.
- Reduced electron-withdrawing effects (no Cl).
- Enhanced solubility (HCl salt).
N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride Bis(2-methylbenzyl) 3-position - Bulkier substituent : Two methylbenzyl groups.
- Quaternary amine : Tertiary vs. secondary amine.
- Higher steric hindrance.
- Reduced membrane permeability.
[1-(2,2,2-Trifluoroethyl)piperidin-3-yl]methanamine dihydrochloride 2,2,2-trifluoroethyl 3-position - Aliphatic substituent : CF3 vs. benzyl. - Strong electron-withdrawing effects (CF3).
- Altered metabolic stability.
1-[1-(6-Methoxypyridin-2-yl)piperidin-3-yl]methanamine dihydrochloride 6-methoxypyridin-2-yl 3-position - Heterocyclic substituent : Pyridine ring vs. benzyl. - Improved solubility (methoxy group).
- Potential for hydrogen bonding.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity: Halogenated benzyl derivatives (e.g., 2-chloro-4-fluoro, 3,4-dichloro) exhibit higher logP values compared to non-halogenated analogues (e.g., 4-fluorobenzyl) .
  • Solubility : Hydrochloride salts (e.g., N-(4-Fluorobenzyl)-1-(piperidin-4-yl)methanamine hydrochloride) enhance aqueous solubility, critical for bioavailability .
  • Metabolic Stability : Trifluoroethyl or pyridinyl substituents may reduce CYP450-mediated metabolism compared to benzyl groups .

Preparation Methods

Benzyl Intermediate Preparation

The starting point is typically the preparation of the benzyl halide intermediate, 2-chloro-4-fluorobenzyl chloride, which serves as an electrophile. This intermediate is synthesized by selective halogenation of the corresponding benzyl precursor or via chlorination of 4-fluorobenzyl derivatives under controlled conditions.

Piperidine Ring Functionalization

The benzyl intermediate is then reacted with a nucleophilic piperidin-3-yl species. This step involves nucleophilic substitution, where the piperidine nitrogen attacks the benzyl chloride, forming the benzylpiperidine scaffold. The reaction is typically conducted in polar aprotic solvents such as N-methyl-2-pyrrolidone or acetonitrile at elevated temperatures (55–60°C) to promote substitution efficiency.

Methanamine Group Introduction

The methanamine group is introduced either by reductive amination of the piperidin-3-yl intermediate or by direct amination methods. This step often requires the use of amine sources and appropriate reducing agents or catalytic systems to ensure selective formation of the primary amine functionality on the piperidine ring.

Detailed Process Description with Reaction Conditions

Based on patent literature and recent synthetic studies, a representative preparation method is outlined below:

Step Reaction Description Reagents & Conditions Notes
1 Preparation of 2-chloro-4-fluorobenzyl chloride Chlorination of 2-chloro-4-fluorotoluene with thionyl chloride or oxalyl chloride Use of inert atmosphere recommended
2 Nucleophilic substitution with piperidin-3-ylamine React benzyl chloride with piperidin-3-ylamine in N-methyl-2-pyrrolidone at 55–60°C for 3 hours Controlled pH (4–5) adjustment post-reaction
3 Isolation and purification Extraction with ethyl acetate, aqueous washes, solvent removal, and crystallization from water at 25–30°C Filtration and drying yield pure product

This process emphasizes the use of polar aprotic solvents and temperature control to maximize substitution efficiency and product purity. The pH adjustment step is crucial to precipitate the product and facilitate isolation.

Purification and Isolation Techniques

Purification of this compound involves:

  • Liquid-liquid extraction: Separation of organic and aqueous layers to remove impurities.
  • Crystallization: Induced by adding water or anti-solvents such as isobutyl acetate or methyl cyclohexane, often at controlled temperatures (~25–30°C).
  • Drying: Vacuum drying or lyophilization to obtain the final solid product.

These techniques ensure removal of residual solvents and unreacted starting materials, yielding a product suitable for further application.

Industrial Scale Considerations

For industrial production, the synthesis is adapted to:

  • Batch or continuous flow reactors: To control reaction parameters like temperature, pressure, and residence time, improving scalability and reproducibility.
  • Use of robust solvents and bases: Including ester solvents, ether solvents, chloro solvents, and bases such as inorganic carbonates or organic amines.
  • Advanced isolation methods: Including spray drying, anti-solvent precipitation, and slurry recrystallization to enhance product quality and throughput.

These adaptations optimize yield, reduce impurities, and facilitate compliance with regulatory standards.

Comparative Analysis of Preparation Methods

Method Aspect Laboratory Scale Industrial Scale
Solvent Choice Polar aprotic solvents (NMP, acetonitrile) Mixed solvents including esters, ethers, chloro solvents
Reaction Control Manual temperature and pH adjustments Automated control systems for temperature, pH, and flow rates
Purification Crystallization, extraction Advanced drying techniques (spray drying, lyophilization)
Yield Optimization Focus on reaction time and reagent purity Process intensification and continuous flow synthesis

Summary of Research Findings and Notes

  • The reaction of 2-chloro-4-fluorobenzyl chloride with piperidin-3-ylamine is the key step, requiring precise temperature and pH control to avoid side reactions and maximize yield.
  • Use of N-methyl-2-pyrrolidone as solvent enhances nucleophilic substitution efficiency and solubility of intermediates.
  • Purification by crystallization in aqueous media effectively isolates the product with high purity.
  • Industrial processes incorporate scalable reactor designs and solvent systems to maintain product consistency and quality.
  • Alternative synthetic routes involving sulfonamide intermediates and hydroxamate derivatives have been explored for related compounds but are less direct for this specific amine.
  • Optimization of reaction conditions, including base selection and chlorinating agents (e.g., oxalyl chloride, thionyl chloride), is critical for efficient synthesis.

This comprehensive review integrates data from patent disclosures and recent synthetic studies, providing a professional and authoritative overview of the preparation methods for this compound. The detailed reaction conditions, purification strategies, and industrial considerations presented here serve as a valuable resource for researchers and manufacturers working with this compound.

Q & A

Q. Methodological Answer :

Target Identification : Use databases like PDB or AlphaFold to identify proteins with structural compatibility (e.g., GPCRs or kinases).

Docking Studies : Employ software like AutoDock Vina to simulate binding poses. Focus on the chloro-fluorobenzyl moiety’s hydrophobic interactions and the amine’s hydrogen-bonding potential .

MD Simulations : Run 100-ns molecular dynamics simulations (GROMACS) to assess binding stability. Validate with experimental IC₅₀ values from enzyme inhibition assays .

[Basic] What analytical techniques confirm the compound’s structural identity and purity?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for signals at δ 3.2–3.5 ppm (piperidine CH₂), δ 4.3 ppm (benzyl CH₂), and δ 6.8–7.2 ppm (aromatic protons) .
    • ¹³C NMR : Confirm the benzyl carbon (δ 45–50 ppm) and piperidine carbons (δ 50–60 ppm).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z ~283 (calculated for C₁₃H₁₇ClFN₂).
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to verify ≥95% purity .

[Advanced] How to resolve contradictions in solubility data across studies?

Methodological Answer :
Contradictions often arise from:

Solvent Purity : Use HPLC-grade solvents and report lot numbers.

Temperature Control : Measure solubility at 25°C ± 0.5°C (e.g., shake-flask method).

pH Effects : Test solubility in buffered solutions (pH 2–10) to account for protonation of the amine group.

Validation : Cross-check with nephelometry or UV-Vis spectroscopy .

[Basic] What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of volatile intermediates.
  • Storage : Keep in airtight containers at –20°C, away from light. Label with GHS hazard codes (e.g., H315 for skin irritation) .

[Advanced] How to design structure-activity relationship (SAR) studies for derivatives?

Q. Methodological Answer :

Core Modifications :

  • Replace the chloro/fluoro groups with other halogens (e.g., Br, I) to assess electronic effects .
  • Vary the piperidine substituents (e.g., methyl, hydroxyl) to study steric impacts.

Assay Selection :

  • Test against target enzymes (e.g., monoamine oxidases) using fluorometric assays.
  • Compare IC₅₀ values and ligand efficiency metrics (e.g., LE = –RT ln(IC₅₀)/HA) .

[Advanced] How to optimize reaction yields in multi-step syntheses?

Q. Methodological Answer :

Stepwise Monitoring : Use in-situ IR or LC-MS to identify bottlenecks (e.g., incomplete benzylation).

Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps.

Byproduct Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to remove excess reagents .

[Basic] What are the compound’s stability profiles under varying conditions?

Q. Methodological Answer :

  • Thermal Stability : Conduct TGA/DSC to identify decomposition points (expected >200°C).
  • Photostability : Expose to UV light (254 nm) for 48 hrs; monitor degradation via HPLC .
  • Hydrolytic Stability : Incubate in PBS (pH 7.4) at 37°C for 7 days. Amide or ester analogs may hydrolyze faster .

[Advanced] How to validate target engagement in cellular models?

Q. Methodological Answer :

Cellular Uptake : Use radiolabeled (³H) compound or fluorescent tagging (e.g., BODIPY) to track intracellular accumulation .

Knockdown Studies : Apply siRNA against the putative target and measure changes in activity (e.g., cAMP levels for GPCR targets).

Biophysical Validation : SPR or ITC to quantify binding affinity (KD) .

[Basic] How to troubleshoot low yields in final purification steps?

Q. Methodological Answer :

Column Optimization : Adjust silica gel mesh size (e.g., 230–400 mesh) and gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 95:5).

Acid-Base Extraction : For amine-containing compounds, use HCl (1M) to protonate and isolate from organic layers .

Crystallization : Screen solvents (e.g., ethyl acetate/hexane) to improve crystal formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(1-(2-Chloro-4-fluorobenzyl)piperidin-3-yl)methanamine

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